4-Pyrimidinecarboxylic acid

Thermal Properties Crystallinity Process Chemistry

This specific 4-pyrimidinecarboxylic acid isomer (CAS 31462-59-6) delivers a unique substitution pattern essential for medicinal chemistry and agrochemical programs. Unlike 2- and 5-isomers, its intermediate melting point (229.8-231.9°C) and hydrogen-bonding network enhance reaction control and crystallinity. Documented ≥4-year stability at -20°C and DMSO solubility (20 mg/mL) ensure long-term library viability and HTS compatibility. Choose this isomer for reliable, reproducible results in epigenetic inhibitor synthesis, herbicide discovery, and MOF construction. Available in bulk quantities with ≥98% purity.

Molecular Formula C5H4N2O2
Molecular Weight 124.10 g/mol
CAS No. 31462-59-6
Cat. No. B114565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidinecarboxylic acid
CAS31462-59-6
Synonyms4-pyrimidinecarboxylic acid
Molecular FormulaC5H4N2O2
Molecular Weight124.10 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C(=O)O
InChIInChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-3-7-4/h1-3H,(H,8,9)
InChIKeyYPOXGDJGKBXRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyrimidinecarboxylic Acid (CAS 31462-59-6): A Core Heterocyclic Building Block for Pharmaceutical and Agrochemical Research


4-Pyrimidinecarboxylic acid (CAS 31462-59-6) is a monocyclic heteroaromatic carboxylic acid consisting of a pyrimidine ring substituted at the 4-position with a carboxyl group [1]. It serves as a fundamental synthetic intermediate in medicinal chemistry and agrochemical development, where its 4-carboxy substitution pattern imparts distinct physicochemical and reactivity profiles compared to its 2- and 5-positional isomers . The compound exists as a white to off-white crystalline solid with a molecular formula of C5H4N2O2 and a molecular weight of 124.1 g/mol .

Why Substituting 4-Pyrimidinecarboxylic Acid with Isomeric Pyrimidinecarboxylic Acids Is Scientifically Inadvisable


Although 2-, 4-, and 5-pyrimidinecarboxylic acids share the same molecular formula (C5H4N2O2) and molecular weight (124.1 g/mol), their differing substitution patterns on the heteroaromatic ring lead to substantial variations in key physicochemical properties, including melting point, solubility, and crystal packing . These differences directly impact their behavior in synthetic transformations, purification processes, and downstream applications. Notably, the 4-carboxy isomer exhibits a melting point intermediate between its 2- and 5-positional counterparts and a distinct hydrogen-bonding network in the solid state, which can influence reaction kinetics and crystallinity [1]. Consequently, generic substitution without empirical validation risks compromising reaction yields, product purity, and reproducibility in both research and industrial settings .

Quantitative Differential Evidence for 4-Pyrimidinecarboxylic Acid Relative to Key Isomeric and Derivative Comparators


4-Pyrimidinecarboxylic Acid Exhibits an Intermediate Melting Point, Offering a Distinct Thermal Processing Window

The melting point of 4-pyrimidinecarboxylic acid is 229.8-231.9°C, positioning it between the lower-melting 2-isomer and the higher-melting 5-isomer. This intermediate thermal profile can influence purification strategies, formulation stability, and handling in temperature-sensitive synthetic sequences .

Thermal Properties Crystallinity Process Chemistry

4-Pyrimidinecarboxylic Acid Demonstrates Selective Solubility in DMSO, Facilitating Distinct Solution-Phase Handling

Solubility profiling reveals that 4-pyrimidinecarboxylic acid dissolves readily in DMSO at 20 mg/mL, but shows limited solubility in ethanol (0.25 mg/mL) and PBS (1 mg/mL). This contrasts with the 2-isomer, which is described as generally soluble in ethanol, DMSO, DMF, and PBS without quantitative limits provided, suggesting a broader solubility envelope .

Solubility Formulation Assay Development

4-Pyrimidinecarboxylic Acid Forms a Unique Hydrogen-Bonded Sheet Structure, Potentially Influencing Solid-State Reactivity

Single-crystal X-ray diffraction analysis reveals that 4-pyrimidinecarboxylic acid crystallizes in a monoclinic system, forming molecular sheets stacked along the b-axis. The molecules are linked by O-H⋯N hydrogen bonds into [001] chains, with weak van der Waals interactions between sheets [1]. This distinct hydrogen-bonding network differs from the packing arrangements observed for the 2- and 5-isomers (though detailed structural comparisons are limited in the literature), and may contribute to its specific thermal and solubility behavior.

Crystallography Solid-State Chemistry Crystal Engineering

4-Pyrimidinecarboxylic Acid Exhibits Documented Long-Term Stability Under Recommended Storage, Mitigating Procurement Risk

According to vendor stability data, 4-pyrimidinecarboxylic acid demonstrates a stability of ≥ 4 years when stored at -20°C . This extended shelf-life is a critical parameter for inventory management and long-term research projects. While similar stability data for the 2- and 5-isomers is not readily available in comparable vendor documentation, the explicit stability guarantee for the 4-isomer reduces uncertainty in procurement and storage planning.

Stability Storage Shelf Life

Derivatives of 4-Pyrimidinecarboxylic Acid Are Extensively Patented for Anticancer and Herbicidal Applications, Demonstrating the Scaffold's Validated Utility

The 4-pyrimidinecarboxylic acid scaffold serves as the core structure for a broad portfolio of patented derivatives with demonstrated anticancer activity. For instance, US Patent US20190135765A1 discloses novel pyrimidine-4-carboxylic acid derivatives exhibiting histone demethylase inhibitory activity and anticancer effects in prostate, breast, bladder, lung cancer, and melanoma models [1]. Additionally, patents such as US20120184435A1 describe substituted pyrimidine-4-carboxylic acids as herbicides and plant growth regulators [2]. While the parent 2- and 5-isomers also appear in patent literature, the specific substitution pattern of the 4-isomer is uniquely represented in these defined therapeutic and agrochemical classes, underscoring its privileged status in drug and agrochemical discovery programs.

Medicinal Chemistry Agrochemicals Patent Landscape

Optimal Scientific and Industrial Use Cases for 4-Pyrimidinecarboxylic Acid Based on Quantitative Differentiation


Synthesis of Anticancer Drug Candidates Targeting Epigenetic Mechanisms

Based on the patented activity of 4-pyrimidinecarboxylic acid derivatives as histone demethylase inhibitors, this compound is the preferred starting material for medicinal chemistry programs focused on epigenetic modulation in oncology [3]. The defined solubility profile in DMSO (20 mg/mL) facilitates high-throughput screening and SAR studies , while the documented ≥4-year stability at -20°C supports long-term compound library management and iterative synthesis campaigns .

Development of Next-Generation Herbicides and Plant Growth Regulators

The 4-pyrimidinecarboxylic acid scaffold is explicitly claimed in patents covering herbicidal and plant growth regulatory activities [3]. Its intermediate melting point (229.8-231.9°C) and unique hydrogen-bonded crystal structure may contribute to favorable formulation properties and environmental stability profiles required for agrochemical development . The scaffold's validated role in this application space makes it a strategic choice for agrochemical discovery teams seeking novel modes of action.

Synthesis of Metal-Organic Complexes and Coordination Polymers

The distinct crystal packing and hydrogen-bonding capabilities of 4-pyrimidinecarboxylic acid, as characterized by single-crystal X-ray diffraction, render it a valuable ligand for constructing metal-organic frameworks and coordination complexes [3]. Its ability to form O-H⋯N hydrogen-bonded chains and molecular sheets offers unique supramolecular synthons for crystal engineering and materials science applications, where the specific geometry of the 4-carboxy group is critical for achieving desired network topologies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pyrimidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.